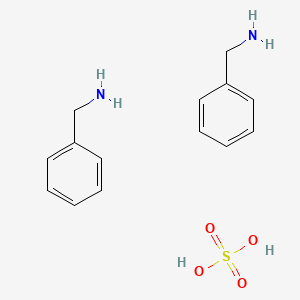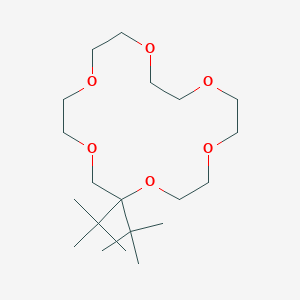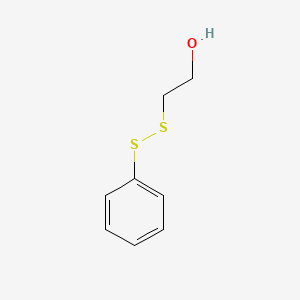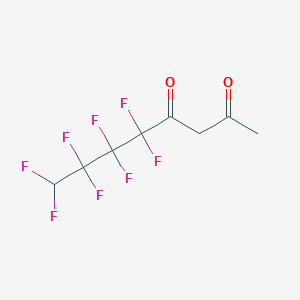
5,5,6,6,7,7,8,8-Octafluorooctane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5,6,6,7,7,8,8-Octafluorooctane-2,4-dione is a fluorinated organic compound with the molecular formula C8H4F8O2 It is a derivative of octane-2,4-dione, where eight hydrogen atoms are replaced by fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,6,6,7,7,8,8-Octafluorooctane-2,4-dione typically involves the fluorination of octane-2,4-dione. One common method is the direct fluorination using elemental fluorine (F2) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-fluorination and decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of electrochemical fluorination (ECF) or other advanced fluorination techniques. These methods allow for the efficient and scalable production of the compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
5,5,6,6,7,7,8,8-Octafluorooctane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can yield partially fluorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Perfluorinated carboxylic acids.
Reduction: Partially fluorinated alcohols or hydrocarbons.
Substitution: Fluorinated amines or thiols.
Aplicaciones Científicas De Investigación
5,5,6,6,7,7,8,8-Octafluorooctane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in fluorinated drug development due to its unique properties.
Medicine: Explored for its potential as a diagnostic agent in imaging techniques.
Industry: Utilized in the production of fluorinated polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 5,5,6,6,7,7,8,8-Octafluorooctane-2,4-dione involves its interaction with various molecular targets. The fluorine atoms in the compound can form strong interactions with biological molecules, affecting their structure and function. This can lead to changes in enzyme activity, protein folding, and membrane permeability.
Comparación Con Compuestos Similares
Similar Compounds
6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedione: A similar fluorinated diketone with one less fluorine atom.
1-Octanol, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-: A highly fluorinated alcohol.
Uniqueness
5,5,6,6,7,7,8,8-Octafluorooctane-2,4-dione is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. Its high degree of fluorination makes it more hydrophobic and chemically stable compared to less fluorinated analogs.
Propiedades
Número CAS |
62679-62-3 |
|---|---|
Fórmula molecular |
C8H6F8O2 |
Peso molecular |
286.12 g/mol |
Nombre IUPAC |
5,5,6,6,7,7,8,8-octafluorooctane-2,4-dione |
InChI |
InChI=1S/C8H6F8O2/c1-3(17)2-4(18)6(11,12)8(15,16)7(13,14)5(9)10/h5H,2H2,1H3 |
Clave InChI |
MBMSTVNVBSCPNU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC(=O)C(C(C(C(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


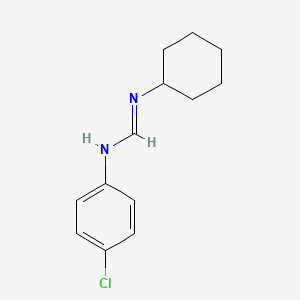
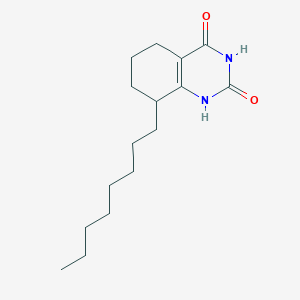
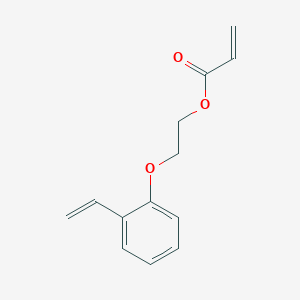
![1,3-Bis[(chloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxane](/img/structure/B14509443.png)
![3-[2-(Propan-2-yl)-2,3-dihydro-1H-inden-5-yl]butan-2-one](/img/structure/B14509451.png)
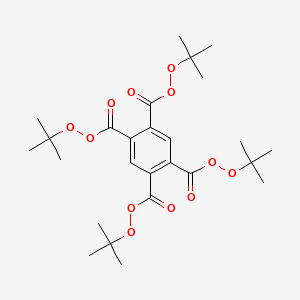


![1-[4-(2-Methylpropyl)phenyl]propane-1,2-dione](/img/structure/B14509479.png)
![2-[(Morpholin-4-yl)methyl]-1-(2-phenylethyl)cyclopentan-1-ol](/img/structure/B14509482.png)

